molecular formula C14H20N4O4 B14275701 L-Alanyl-L-tyrosylglycinamide CAS No. 183785-00-4

L-Alanyl-L-tyrosylglycinamide

Cat. No.: B14275701
CAS No.: 183785-00-4
M. Wt: 308.33 g/mol
InChI Key: RDPRJPWOLHNWSW-KWQFWETISA-N
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Description

L-Alanyl-L-tyrosylglycinamide is a tripeptide composed of the amino acids L-alanine, L-tyrosine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioactivity, making them valuable in scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosylglycinamide typically involves the stepwise coupling of the amino acids L-alanine, L-tyrosine, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The process is carried out under mild conditions to prevent racemization and degradation of the amino acids.

Industrial Production Methods

For industrial-scale production, enzymatic synthesis can be employed. Enzymes such as α-amino acid ester acyltransferase can catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity, efficiency, and environmentally friendly nature. The reaction is typically carried out in aqueous media at controlled temperatures and pH levels to optimize enzyme activity and product yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target the peptide bonds or the side chains of the amino acids.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under basic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or other cross-linked products, while reduction can yield modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-tyrosylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and degradation mechanisms.

    Biology: The compound is utilized in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

    Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: The compound is used in the production of bioactive peptides for nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction and cellular communication. The peptide can also bind to receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide known for its stability and use in parenteral nutrition.

    L-Alanyl-L-tyrosine: Another dipeptide with applications in promoting melanin synthesis and as a nutritional supplement.

    Glycyl-L-tyrosine: A dipeptide used in biochemical studies and as a precursor for more complex peptides.

Uniqueness

L-Alanyl-L-tyrosylglycinamide is unique due to its tripeptide structure, which provides enhanced stability and bioactivity compared to dipeptides. The presence of the glycine residue adds flexibility to the peptide chain, allowing for more diverse interactions with biological targets. This makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

183785-00-4

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C14H20N4O4/c1-8(15)13(21)18-11(14(22)17-7-12(16)20)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,20)(H,17,22)(H,18,21)/t8-,11-/m0/s1

InChI Key

RDPRJPWOLHNWSW-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Origin of Product

United States

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